N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-phenylbutanamide
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-phenylbutanamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a butanamide moiety
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenylbutanamide |
InChI |
InChI=1S/C21H23N3O2/c1-2-19(16-7-4-3-5-8-16)21(26)22-15-20(25)17-9-11-18(12-10-17)24-14-6-13-23-24/h3-14,19-20,25H,2,15H2,1H3,(H,22,26) |
InChI Key |
RLCUHHNQKRTBNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-phenylbutanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with 2-phenylbutanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-phenylbutanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-phenylbutanamide
- N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-2-phenylbutanamide
Uniqueness
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-phenylbutanamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its imidazole and triazole analogs, the pyrazole derivative may exhibit different binding affinities and selectivities towards molecular targets, leading to varied biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
